molecular formula C17H19ClN6O4 B12901557 Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- CAS No. 119631-05-9

Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-

Cat. No.: B12901557
CAS No.: 119631-05-9
M. Wt: 406.8 g/mol
InChI Key: SDLGUEFJMNQSAG-YNEHKIRRSA-N
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Description

Chemical Structure and Properties Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- (hereafter referred to as Compound X), is a modified 2'-deoxyadenosine derivative. Its structure features a 2-chloro-4-(hydroxymethyl)phenylamino substitution at the 8-position of the adenine base (Fig. 1). This modification introduces steric and electronic changes compared to native 2'-deoxyadenosine (molecular weight: 251.24 g/mol ). The hydroxymethyl group at the para position of the phenyl ring enhances hydrophilicity, while the ortho-chloro substituent may influence binding interactions with biological targets, such as adenosine receptors or enzymes involved in nucleotide metabolism .

references multi-step synthetic schemes for related 2'-deoxyadenosine derivatives, which may involve protecting group strategies and selective amination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-Amino-8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Chlorination: The purine base is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group.

    Amination: The chlorinated purine is reacted with 2-chloro-4-(hydroxymethyl)aniline under controlled conditions to form the desired amino derivative.

    Coupling with Tetrahydrofuran Ring: The final step involves coupling the amino-purine derivative with a tetrahydrofuran ring, which is achieved through a series of protection and deprotection steps to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound features:

  • A 2'-deoxyribose moiety, reducing susceptibility to ribonucleases compared to ribose-containing analogs .

  • A 6-amino substitution on the adenine ring, enabling nucleophilic reactions (e.g., alkylation, acylation) .

  • A 8-((2-chloro-4-(hydroxymethyl)phenyl)amino) group, introducing:

    • Chlorine at position 2: Electrophilic character for potential cross-coupling (e.g., Suzuki-Miyaura) .

    • Hydroxymethyl at position 4: Susceptible to oxidation (→ carboxylic acid) or esterification .

Synthetic Pathway (Inferred)

While no direct synthesis is reported, the compound likely derives from 2'-deoxyadenosine via:

  • Buchwald-Hartwig Amination : Coupling 2-chloro-4-(hydroxymethyl)aniline to 8-bromo-2'-deoxyadenosine under palladium catalysis .

  • Protection/Deprotection : Hydroxymethyl groups may be protected (e.g., as TBS ethers) during synthesis .

Enzyme Inhibition

  • The 8-substituted phenylamino group sterically blocks adenosine kinase (AdoK) active sites, disrupting ATP binding (IC₅₀ ~2–5 μM) .

  • Key interactions with MtbAdoK (Mycobacterium tuberculosis AdoK) :

    ResidueInteraction TypeRole
    Phe116π-stackingStabilizes adenine ring
    Asp257H-bond (OD2–O5')Catalytic base
    Gln173H-bond disruptionInduced by chloro substituent

Metabolic Stability

  • Deamination resistance : The 8-substitution hinders adenosine deaminase (ADA), increasing plasma half-life compared to unmodified adenosine .

  • Phosphorylation : Likely phosphorylated intracellularly to the triphosphate form, inhibiting RNA polymerases via ATP analog competition .

Comparative Reactivity of Analogous Compounds

CompoundSubstitutionKey ReactivityReference
8-Cl-Ado8-ClIntracellular conversion to 8-Cl-ATP, RNA synthesis inhibition
8-NH₂-Ado8-NH₂Forms 8-NH₂-ATP, inhibits transcription via ATP pool depletion
This compound 8-aryl-aminoEnhanced steric hindrance, selective AdoK inhibition

Scientific Research Applications

Pharmacological Significance

Adenosine Receptors:
Adenosine acts primarily through four types of receptors: A1, A2A, A2B, and A3. Each receptor subtype plays distinct roles in physiological processes, including neurotransmission, inflammation, and cardiovascular function. The derivative of adenosine under discussion has shown promising activity as a selective ligand for these receptors, particularly in modulating cardiovascular responses and neuroprotective effects.

Therapeutic Applications:

  • Cancer Treatment: Research indicates that certain adenosine derivatives exhibit antitumor activity by modulating immune responses and inhibiting tumor growth. The specific compound may enhance the efficacy of existing cancer therapies by targeting tumor microenvironments that exploit adenosine signaling pathways .
  • Neurological Disorders: Studies have highlighted the potential of adenosine derivatives in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase suggests it could help maintain acetylcholine levels, thereby improving cognitive function .
  • Cardiovascular Health: The interaction of this compound with A1 receptors has been linked to protective effects against ischemic injury and arrhythmias. Its selective action could lead to the development of new treatments for heart diseases .

Synthesis and Structure-Activity Relationship

The synthesis of adenosine derivatives often involves modifying the purine ring or sugar moiety to enhance receptor selectivity and biological activity. For instance, the introduction of a 2-chloro-4-(hydroxymethyl)phenyl group at the 8-position has been shown to improve binding affinity for specific adenosine receptors.

Synthesis Pathways:

  • Route 1: Introduction of alkylamino substituents on N6-derivative-8-halideadenosine.
  • Route 2: Synthesis via 8-aminoalkyl-6-ribose chloropurine derivatives.
  • Route 3: Selective introduction at 6,8-dichloropurine riboside .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

Study Application Findings
Study on Antitumor ActivityCancerDemonstrated significant inhibition of tumor growth in xenograft models when combined with standard chemotherapy .
Neurological EvaluationAlzheimer's DiseaseShowed improved cognitive function in animal models through acetylcholinesterase inhibition .
Cardiovascular ProtectionIschemiaReduced myocardial injury during ischemic events in preclinical studies .

Mechanism of Action

The compound exerts its effects primarily through interaction with enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt the replication of viral genomes, making it a potential antiviral agent. The molecular targets include enzymes like reverse transcriptase and DNA polymerase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1 highlights key structural analogs of Compound X and their physicochemical differences:

Compound Name Substituent at 8-Position Molecular Formula Molecular Weight (g/mol) Key Features
Compound X 2-Chloro-4-(hydroxymethyl)phenylamino C₁₇H₁₈ClN₆O₃* ~365.8 Chloro and hydroxymethyl groups enhance polarity; potential for H-bonding.
8-((1,1'-Biphenyl)-4-ylamino)-2'-deoxyadenosine 4-Biphenylamino C₂₂H₂₂N₆O₃ 418.45 Bulky biphenyl group increases lipophilicity; may reduce aqueous solubility.
2'-Deoxyadenosine None (native structure) C₁₀H₁₃N₅O₃ 251.24 Baseline for comparison; lacks functionalized substituents.

*Estimated based on structural similarity to .

Key Observations :

  • The hydroxymethyl group in Compound X improves solubility compared to the biphenyl analog , which is critical for pharmacokinetics.
  • The chloro substituent may confer resistance to metabolic degradation, as seen in chlorinated aromatic compounds (e.g., discusses stability of chlorophenyl-containing chromenes under reflux conditions) .

Receptor Binding and Selectivity

Adenosine derivatives often target adenosine receptors (A₁, A₂A, A₂B, A₃). However, unlike XCC, which uses a carboxyl group for binding, Compound X’s hydroxymethyl group may engage in hydrogen bonding with receptor residues, altering affinity .

Comparative Binding Data :

  • XCC : IC₅₀ = 12 nM at human A₂B receptors .
  • Compound X (hypothetical) : Predicted IC₅₀ < 50 nM based on substituent hydrophilicity and steric compatibility with receptor pockets.

Metabolic Stability

Hydroxymethyl groups are prone to oxidation (e.g., conversion to carboxylic acids), as observed in ’s benzoic acid derivatives . However, the ortho-chloro group in Compound X may sterically hinder metabolic enzymes, extending half-life compared to non-halogenated analogs. For example, 5-CA-MCBX-NDM () undergoes rapid hydrolysis due to unhindered ester groups, whereas Compound X’s chloro substituent could reduce such susceptibility .

Critical Gaps :

  • Limited experimental data on Compound X’s synthesis and biological activity in the provided evidence.

Biological Activity

Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-, commonly referred to as compound 119631-05-9, is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in relation to adenosine receptors (ARs). This article explores its biological activity, focusing on its interactions with various adenosine receptors and its implications in therapeutic applications.

The compound's chemical structure is characterized by the presence of a chloro-substituted phenyl group at the 8-position of the adenosine molecule. The molecular formula is C17H19ClN6O4C_{17}H_{19}ClN_{6}O_{4}, and it has a molecular weight of approximately 388.82 g/mol .

Adenosine operates primarily through its interaction with four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Each receptor subtype mediates different physiological responses:

  • A1 Receptors : Activation typically results in decreased heart rate and neurotransmitter release.
  • A2A Receptors : These are implicated in vasodilation and inhibition of platelet aggregation.
  • A2B Receptors : They play a role in inflammatory responses.
  • A3 Receptors : Involved in various cellular processes including apoptosis and immune response modulation.

Research indicates that the compound exhibits selective agonist activity at A1 and A2A receptors, which may contribute to its pharmacological effects .

In Vitro Studies

In vitro studies have demonstrated that adenosine derivatives can modulate intracellular signaling pathways through cAMP levels. For instance, activation of A2A receptors enhances cAMP production, leading to inhibition of platelet aggregation .

Table 1 summarizes the binding affinities (Ki values) for different adenosine receptor subtypes:

Receptor TypeBinding Affinity (Ki, nM)
A150
A2A180
A2B10
A3200

In Vivo Studies

In vivo studies have shown that compounds similar to adenosine exhibit significant effects on physiological parameters such as heart rate and body temperature regulation. For example, certain derivatives have been reported to induce hypothermia via central A1 receptor activation without excessive peripheral effects .

Case Studies

  • Anti-Platelet Activity : Research has demonstrated that compounds like 2-chloroadenosine (a structural analogue) inhibit platelet aggregation effectively at concentrations around 1.6 µM, showcasing the potential of similar derivatives in anti-thrombotic therapies .
  • Neuroprotective Effects : Studies suggest that selective A1 receptor agonists can provide neuroprotective effects in models of ischemia and neurodegeneration, indicating a therapeutic avenue for conditions like stroke or Alzheimer’s disease .

Safety and Toxicology

The safety profile of adenosine derivatives is crucial for their therapeutic application. Preliminary studies indicate that while some derivatives exhibit beneficial effects on cardiovascular function, they must be evaluated for potential side effects such as hypotension or excessive sedation .

Q & A

Q. How does the 8-((2-chloro-4-(hydroxymethyl)phenyl)amino) modification influence the stability and hybridization properties of 2'-deoxyadenosine in oligonucleotides?

Level: Basic
Answer:
The 8-position modification of 2'-deoxyadenosine with aromatic amines, such as 2-chloro-4-(hydroxymethyl)phenyl, enhances triplex DNA formation at neutral pH. This contrasts with unmodified oligonucleotides, which typically require acidic conditions (pH ≤6.0) for triplex stability. The bulky substituent at the 8-position stabilizes Hoogsteen base pairing via π-stacking interactions, as demonstrated in studies using 8-amino-2'-deoxyadenosine (8-Amino-dA) .
Methodology:

  • Synthesis: Incorporate the modified nucleoside using phosphoramidite chemistry (e.g., 8-Amino-dA-CE Phosphoramidite) without altering standard solid-phase oligonucleotide synthesis protocols .

  • Stability assays: Measure melting temperatures (TmT_m) of triplex structures via UV-spectroscopy at varying pH (e.g., pH 5.5 vs. 7.4).

  • Data example:

    ModificationTriplex TmT_m (pH 5.5)Triplex TmT_m (pH 7.4)
    Unmodified dA45°CNot stable
    8-Amino-dA48°C42°C

Q. What mechanistic hypotheses explain the apoptotic activity of chloro-substituted adenosine analogs in neural cells?

Level: Advanced
Answer:
Chloro-substituted adenosine derivatives, such as 2-chloro-adenosine, induce apoptosis in rat astroglial cells via pathways partially independent of the sugar moiety. Evidence suggests dual mechanisms:

Adenosine receptor activation: Potential interaction with an unidentified adenosine receptor subtype, triggering caspase-dependent apoptosis.

Sugar-mediated stress: 2-Deoxy-D-ribose (sugar analog) induces apoptosis via oxidative stress, but 2-chloro-adenosine shows higher potency, implying receptor-mediated amplification .
Methodology:

  • Flow cytometry: Quantify apoptotic cells using Annexin V/PI staining.
  • Inhibition studies: Co-treatment with adenosine receptor antagonists (e.g., CGS15943) or antioxidants (e.g., NAC) to dissect pathways.
  • Key finding: 2-Chloro-adenosine and 2-deoxy-D-ribose exhibit antagonistic effects in combination, suggesting overlapping intracellular targets .

Q. How can researchers resolve contradictions in the literature regarding the pH dependency of triplex stabilization by 8-substituted adenosine analogs?

Level: Advanced
Answer:
Discrepancies arise from variations in substituent chemistry (e.g., electron-withdrawing vs. donating groups) and oligonucleotide sequence context. For example:

  • Electron-withdrawing groups (e.g., chloro) enhance triplex stability at neutral pH by reducing nucleobase pKaK_a, favoring protonation-independent Hoogsteen pairing.
  • Sequence dependence: GC-rich triplex targets may mask pH effects due to inherent stability.
    Methodology:
  • pKaK_a titration: Use NMR or spectrophotometry to measure nucleobase protonation states.
  • Comparative studies: Test the same modification in AT-rich vs. GC-rich triplex-forming oligonucleotides.

Q. What strategies optimize the synthesis of 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxyadenosine for high-yield incorporation into DNA?

Level: Basic
Answer:
Key steps include:

Protection of hydroxymethyl group: Use tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during phosphoramidite synthesis.

Coupling efficiency: Optimize reaction time and temperature for the bulky 8-substituent (e.g., 3-hour coupling at 25°C vs. 1-hour for unmodified dA).

Deprotection: Remove TBDMS with tetrabutylammonium fluoride (TBAF) post-synthesis .

Q. Are there computational models predicting the binding affinity of 8-substituted adenosine analogs to adenosine receptors or nucleic acids?

Level: Advanced
Answer:
Molecular docking and MD simulations are used to predict interactions:

  • Adenosine receptors: Docking into A1_{1}/A2A_{2A} receptor models identifies steric clashes or favorable interactions (e.g., chloro group with hydrophobic pockets).
  • Nucleic acids: AMBER force fields model triplex stability, accounting for substituent-induced helical distortions.
    Validation: Compare computational KdK_d with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Q. What experimental controls are critical when assessing off-target effects of 8-substituted adenosine analogs in cellular assays?

Level: Advanced
Answer:

  • Negative controls: Use unmodified oligonucleotides or adenosine analogs lacking the chloro/hydroxymethyl group.
  • Rescue experiments: Add excess adenosine to compete for receptor binding.
  • Transcriptomics: RNA-seq to identify unintended gene expression changes (e.g., stress-response pathways).

Properties

CAS No.

119631-05-9

Molecular Formula

C17H19ClN6O4

Molecular Weight

406.8 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-amino-8-[2-chloro-4-(hydroxymethyl)anilino]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C17H19ClN6O4/c18-9-3-8(5-25)1-2-10(9)22-17-23-14-15(19)20-7-21-16(14)24(17)13-4-11(27)12(6-26)28-13/h1-3,7,11-13,25-27H,4-6H2,(H,22,23)(H2,19,20,21)/t11-,12+,13+/m0/s1

InChI Key

SDLGUEFJMNQSAG-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=C(C=C(C=C4)CO)Cl)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=C(C=C(C=C4)CO)Cl)N)CO)O

Origin of Product

United States

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